molecular formula C24H22N2O6 B228363 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one

Numéro de catalogue B228363
Poids moléculaire: 434.4 g/mol
Clé InChI: WELWJJOYEVOSDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases.

Mécanisme D'action

1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of JNK by binding to the ATP-binding site of the kinase. This prevents the phosphorylation and activation of downstream targets, including c-Jun and other transcription factors that are involved in the pathogenesis of neurodegenerative diseases. By inhibiting JNK activation, 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one protects dopaminergic neurons from neurotoxicity and apoptosis.
Biochemical and Physiological Effects
1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects in vitro and in vivo. It protects dopaminergic neurons from neurotoxicity and apoptosis by inhibiting JNK activation. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one also modulates the expression of genes involved in inflammation and cell survival pathways.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for JNK inhibition. This allows researchers to study the effects of JNK activation on neurodegenerative diseases and to test the potential therapeutic applications of JNK inhibitors. However, one limitation of using 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one is its potential toxicity at high concentrations. Researchers must carefully titrate the concentration of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one to avoid toxicity and to ensure that the observed effects are specific to JNK inhibition.

Orientations Futures

There are several future directions for the study of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one and its potential therapeutic applications in neurodegenerative diseases. One direction is to study the effects of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one on other kinases and signaling pathways that are involved in the pathogenesis of neurodegenerative diseases. Another direction is to test the efficacy of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in animal models of neurodegenerative diseases and to develop more potent and selective JNK inhibitors for clinical use. Additionally, researchers can investigate the potential use of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one in combination with other drugs or therapies for neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 3,4-dimethoxyphenethylamine with 2-furoyl chloride to form 1-(3,4-dimethoxyphenethyl)-2-furoylamide. This intermediate is then reacted with 3-pyridylboronic acid to form 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-pyridyl-1,5-dihydro-2H-pyrrol-2-one. Finally, this compound is oxidized to form 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one.

Applications De Recherche Scientifique

1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. It has been shown to protect dopaminergic neurons from neurotoxicity and apoptosis in vitro and in vivo. Additionally, 1-(3,4-dimethoxyphenethyl)-4-(2-furylcarbonyl)-3-hydroxy-5-(3-pyridyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential to inhibit the activation of c-Jun N-terminal kinase (JNK), a kinase that is involved in the pathogenesis of neurodegenerative diseases.

Propriétés

Formule moléculaire

C24H22N2O6

Poids moléculaire

434.4 g/mol

Nom IUPAC

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-pyridin-3-yl-2H-pyrrol-5-one

InChI

InChI=1S/C24H22N2O6/c1-30-17-8-7-15(13-19(17)31-2)9-11-26-21(16-5-3-10-25-14-16)20(23(28)24(26)29)22(27)18-6-4-12-32-18/h3-8,10,12-14,21,28H,9,11H2,1-2H3

Clé InChI

WELWJJOYEVOSDM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4)OC

SMILES canonique

COC1=C(C=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.